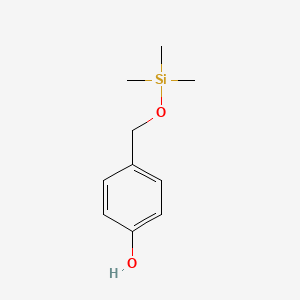

4-Trimethylsilyloxymethyl-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2Si |

|---|---|

Molecular Weight |

196.32 g/mol |

IUPAC Name |

4-(trimethylsilyloxymethyl)phenol |

InChI |

InChI=1S/C10H16O2Si/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3 |

InChI Key |

NFABTBHOLYUKGI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Trimethylsilyloxymethyl Phenol

Direct Silylation Approaches to 4-Trimethylsilyloxymethyl-phenol

Direct silylation of 4-hydroxybenzyl alcohol presents a more atom-economical approach to this compound. However, achieving selectivity for the benzylic hydroxyl group over the more acidic phenolic hydroxyl group is a significant challenge. Success in this area hinges on the careful optimization of silylation reagents, reaction conditions, solvent, and the use of selective catalyst systems.

Optimization of Silylation Reagents and Conditions

The choice of silylating agent is paramount in controlling the outcome of the reaction. Hexamethyldisilazane (B44280) (HMDS) is a commonly employed reagent for the trimethylsilylation of alcohols and phenols due to its stability, affordability, and the formation of ammonia as the sole byproduct. However, HMDS exhibits low silylating power and often requires activation by a catalyst.

The reaction conditions, including temperature and reaction time, must be finely tuned. For instance, selective silylation of benzyl (B1604629) alcohol in the presence of other functional groups has been achieved under specific temperature and time constraints, suggesting that kinetic control could favor the formation of the desired product.

Solvent Effects on Reaction Efficacy and Yields

The solvent plays a crucial role in modulating the reactivity of both the substrate and the silylating agent. Aprotic solvents are generally preferred for silylation reactions to avoid competitive reactions with the solvent. The polarity of the solvent can influence the reaction rate and selectivity. For example, some silylation reactions of alcohols and phenols have shown high efficacy in solvents like acetonitrile. In some cases, solvent-free conditions have been shown to enhance reaction rates and yields, offering a greener alternative.

Catalyst Systems for Enhanced Silylation Selectivity

To overcome the low reactivity of reagents like HMDS and to steer the reaction towards the desired product, various catalyst systems have been developed. Lewis acids and solid acid catalysts have been shown to be effective in promoting silylation. For the selective silylation of a benzylic alcohol in the presence of a phenol (B47542), a catalyst that preferentially activates the less acidic benzylic hydroxyl group would be ideal. Research into chemoselective reactions of benzyl alcohols has demonstrated that certain catalyst systems can achieve high selectivity for the benzylic hydroxyl group while leaving phenolic hydroxyls intact.

Multistep Synthetic Routes to this compound and its Derivatives

A more controlled and often higher-yielding approach to this compound involves a multistep synthesis. This strategy employs protecting groups to temporarily block the reactivity of the phenolic hydroxyl group, thereby allowing for the selective silylation of the benzylic alcohol.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is 4-hydroxybenzyl alcohol. This precursor can be synthesized through various methods, including the reduction of 4-hydroxybenzaldehyde or the reaction of phenol with formaldehyde (B43269).

Once the precursor is obtained, functional group interconversions may be necessary. For instance, the phenolic hydroxyl group can be converted into a suitable protecting group that is stable under the conditions required for the subsequent silylation of the benzylic alcohol.

Protecting Group Strategies for Selective Synthesis

The success of a multistep synthesis of this compound relies heavily on an effective protecting group strategy. This involves the selection of an appropriate protecting group for the phenolic hydroxyl that can be introduced and removed under mild conditions without affecting the desired trimethylsilyl (B98337) ether at the benzylic position. This is known as an orthogonal protecting group strategy.

Common protecting groups for phenols include ethers, such as the benzyl (Bn) or p-methoxybenzyl (PMB) ethers. These groups are generally stable to the basic or neutral conditions often employed for silylation.

A typical multi-step synthesis would proceed as follows:

Protection of the phenolic hydroxyl group: 4-hydroxybenzyl alcohol is reacted with a suitable reagent to protect the phenolic hydroxyl. For example, reaction with benzyl bromide in the presence of a base would yield 4-(benzyloxy)benzyl alcohol.

Silylation of the benzylic hydroxyl group: The resulting compound, with its free benzylic alcohol, is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534), to form the corresponding trimethylsilyl ether.

Deprotection of the phenolic hydroxyl group: The final step involves the selective removal of the protecting group from the phenolic oxygen. For instance, a benzyl protecting group can be cleaved via catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), which typically does not affect the silyl (B83357) ether, to yield the final product, this compound.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental stewardship in the chemical industry has spurred the development of synthetic methodologies that align with the principles of green chemistry. The synthesis of this compound, a silyl ether of significant interest, is an area where these principles can be effectively applied to reduce environmental impact. Green chemistry focuses on designing processes that minimize waste, avoid the use of hazardous substances, and maximize efficiency in terms of both energy and materials. mit.edu This section explores the application of these principles to the preparation of this compound, focusing on the use of environmentally benign reagents and solvents, and the development of sustainable processes with high atom economy.

Exploration of Environmentally Benign Reagents and Solvents

Traditional methods for the silylation of phenols and alcohols often rely on reactive silyl halides, such as trimethylsilyl chloride (TMSCl), in the presence of an organic base like triethylamine or imidazole. google.comharvard.edu While effective, these reactions generate stoichiometric amounts of salt byproducts (e.g., triethylammonium chloride), which must be separated and disposed of, adding to the process's waste stream and environmental footprint. Furthermore, these syntheses are frequently conducted in chlorinated solvents like dichloromethane (B109758), which are associated with environmental and health concerns. google.com

In pursuit of greener alternatives, research has focused on replacing these conventional components with more sustainable options.

Benign Silylating Agents: Hexamethyldisilazane (HMDS) has emerged as a widely used, more environmentally friendly alternative to silyl halides. jlu.edu.cn The key advantage of HMDS is that its reaction with hydroxyl groups produces ammonia as the sole byproduct, which is a volatile and relatively benign gas, instead of corrosive and waste-generating hydrogen halides or their salts. researchgate.net This simplifies product purification and reduces waste.

Green Solvents: A significant advancement in green silylation chemistry is the replacement of volatile organic compounds (VOCs) with safer, more sustainable solvent systems. Deep Eutectic Solvents (DESs) represent a promising class of green solvents. researchgate.net A notable example is a system composed of choline chloride and urea (ChCl/urea), which has been demonstrated as an effective and environmentally benign medium for the silylation of various phenols and alcohols. researchgate.netresearchgate.net DESs are often biodegradable, non-toxic, and have low volatility, which minimizes air pollution. researchgate.net Some silylation reactions have also been developed to be catalyst-free, further simplifying the process and reducing potential waste from catalyst separation. jlu.edu.cnrsc.org

The table below compares conventional and green solvents for silylation reactions.

| Feature | Conventional Solvents (e.g., Dichloromethane, Toluene) | Green Solvents (e.g., Deep Eutectic Solvents) |

| Volatility | High | Low / Negligible |

| Toxicity | Often toxic, carcinogenic, or environmentally persistent | Generally low toxicity and biodegradable |

| Byproducts | May complicate separation | Can act as both solvent and catalyst, simplifying workup |

| Recyclability | Possible but energy-intensive | High potential for recycling and reuse |

Sustainable Process Development and Atom Economy Considerations

Sustainable process development aims to create synthetic routes that are not only environmentally friendly but also efficient and economically viable. Key metrics in this endeavor are process efficiency and atom economy.

Atom Economy: Introduced as a core concept of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgprimescholars.com A reaction with high atom economy is inherently less wasteful. The formula for percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

The synthesis of this compound can be analyzed through this lens by comparing a traditional route using trimethylsilyl chloride (TMSCl) with a greener route using hexamethyldisilazane (HMDS).

Route A (Traditional): 4-Hydroxybenzyl alcohol + TMSCl + Triethylamine → this compound + Triethylammonium chloride

Route B (Greener): 2 (4-Hydroxybenzyl alcohol) + HMDS → 2 (this compound) + Ammonia

The comparison below highlights the superior atom economy of the HMDS-based route.

| Reaction Route | Reactants | Desired Product | Byproduct(s) | % Atom Economy |

| Route A (TMSCl) | 4-Hydroxybenzyl alcohol, Trimethylsilyl chloride, Triethylamine | This compound | Triethylammonium chloride | 58.8% |

| Route B (HMDS) | 4-Hydroxybenzyl alcohol, Hexamethyldisilazane | This compound | Ammonia | 95.8% |

As the table demonstrates, the HMDS route incorporates a much higher percentage of the reactant atoms into the final product, generating significantly less waste.

Advanced Preparative Strategies: Beyond reagent and solvent choice, other strategies contribute to sustainable process development.

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, which are used in excess and generate waste. mit.edu While some silylations are catalyst-free, others benefit from catalysis. The development of catalysts based on earth-abundant and non-toxic metals like copper or iron is a sustainable alternative to precious metal catalysts. dicp.ac.cn Metal-free catalytic systems are also being explored. chemistryviews.orgresearchgate.net

Energy Efficiency: Alternative energy sources can reduce the carbon footprint of chemical synthesis. Microwave-assisted synthesis, for instance, has been shown to be an efficient method for the silylation of alcohols and phenols, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Dehydrogenative Coupling: An advanced and highly atom-economical method for forming silyl ethers is the dehydrogenative coupling of alcohols with hydrosilanes. mdpi.comnih.gov This type of reaction ideally produces only hydrogen gas (H₂) as a byproduct, leading to an atom economy of nearly 100%. dicp.ac.cnnih.gov The application of this methodology represents a frontier in the sustainable synthesis of silyl ethers like this compound. bohrium.com

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Chemical Reactivity and Transformation Pathways of 4 Trimethylsilyloxymethyl Phenol

Reactivity of the Trimethylsilyloxy Group

The trimethylsilyloxy group (specifically, a benzylic trimethylsilyl (B98337) ether) is a key feature of the molecule, often employed as a protecting group for the benzylic alcohol. Its reactivity is central to the synthetic utility of 4-Trimethylsilyloxymethyl-phenol, allowing for its selective removal, exchange, or participation in rearrangement reactions.

Desilylation Reactions and Regenerative Strategies

Desilylation, the cleavage of the silicon-oxygen bond, regenerates the parent benzylic alcohol, 4-hydroxybenzyl alcohol. The stability of silyl (B83357) ethers is highly dependent on the steric bulk around the silicon atom and the nature of the alcohol it protects. Generally, the order of lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, while under basic conditions, the trend is similar. researchgate.net Benzylic silyl ethers, such as the one in this compound, exhibit moderate stability.

Selective cleavage is a cornerstone of its utility. A variety of reagents can effect this transformation, with the choice of reagent determining the selectivity, especially in molecules with multiple silyl groups or other sensitive functionalities. Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF, potassium fluoride - KF, or hydrofluoric acid - HF) are highly effective due to the high strength of the silicon-fluoride bond (Si-F bond strength is ~142 kcal/mol versus ~110 kcal/mol for Si-O). harvard.edu Acidic conditions (e.g., acetic acid, HCl) or specialized Lewis acid catalysts can also be employed. organic-chemistry.org

Strategies for selective desilylation often exploit the differential reactivity between alkyl/benzylic silyl ethers and the often more robust aryl (phenolic) silyl ethers under certain conditions, or vice-versa under others. For instance, some methods allow for the cleavage of alkyl silyl ethers while leaving phenolic ones intact. organic-chemistry.orgpsu.edu Conversely, reagents like potassium bifluoride (KHF₂) have been shown to selectively cleave phenolic TBDMS ethers in the presence of benzylic TBDMS ethers, highlighting that benzylic ethers can be more stable under specific nucleophilic conditions. organic-chemistry.org

Table 1: Common Reagents for Desilylation of Silyl Ethers

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | Highly effective, but can be basic. |

| Hydrofluoric acid-Pyridine (HF•py) | THF or CH₃CN | Effective; can be buffered to control acidity. harvard.edu |

| Acetyl chloride (cat.) | Methanol, rt | Mild method for cleaving TBDMS and TBDPS ethers. organic-chemistry.org |

| N-Iodosuccinimide (NIS) (cat.) | Methanol | Allows selective deprotection of alkyl/benzylic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org |

Transsilylation and Silyl Group Exchange Mechanisms

Transsilylation involves the transfer of a silyl group from one alcohol to another. In the context of this compound, the trimethylsilyl (TMS) group can be exchanged for a different, often more robust, silyl group (e.g., triethylsilyl - TES, tert-butyldimethylsilyl - TBDMS) to tune the stability and subsequent reactivity of the protecting group. This exchange is typically driven by equilibrium and can be catalyzed by acids or bases.

The mechanism often involves the activation of the silicon atom, making it more susceptible to nucleophilic attack. For instance, catalytic amounts of a strong acid can protonate the ether oxygen, facilitating attack by another alcohol. Alternatively, a silylium-ion-like species can be generated, which acts as the catalytic entity. uniovi.es Such processes allow for the direct conversion of one silyl ether into another without an intermediate deprotection-reprotection sequence. gelest.com

Table 2: Examples of Silyl Group Transformations

| Reaction Type | Reagents | Description |

|---|---|---|

| Transsilylation | R'₃Si-X, Catalyst | Exchange of the TMS group for a different silyl group (R'₃Si). |

| Etherification | R-OH, Acid Catalyst | Transfer of the TMS group to another alcohol (R-OH). |

| Conversion to other ethers | Diphenylmethyl formate, TMSOTf | Direct conversion of a silyl ether to a diphenylmethyl (DPM) ether. gelest.com |

Nucleophilic Activation and Silyl Migrations

Under certain conditions, particularly with base catalysis, the TMS group can migrate from the benzylic oxygen to the more acidic phenolic oxygen. This intramolecular rearrangement, a type of O-to-O silyl migration, results in the formation of the isomeric compound, 4-(hydroxymethyl)phenyl trimethylsilyl ether. researchgate.net

This migration is typically reversible and proceeds through a pentacoordinate silicon intermediate (a silicate). The position of the equilibrium is influenced by factors such as the relative acidity of the two hydroxyl groups, solvent, and temperature. The phenolic hydroxyl is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16), which thermodynamically favors the silyl group residing on the phenolic oxygen. vanderbilt.edu

Intermolecular silyl migration is also a documented phenomenon, where the silyl group can be transferred between two different molecules. researchgate.net In a solution containing this compound and its desilylated counterpart (4-hydroxybenzyl alcohol), a base catalyst could facilitate the transfer of the TMS group, leading to a mixture of silylated species.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the phenolic hydroxyl group. britannica.com The substituent at the para position, the silyloxymethyl group, further influences the reaction's regioselectivity and may require modified conditions to prevent unwanted side reactions.

Influence of Silyloxymethyl Substituent on Regioselectivity

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. pressbooks.pub Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org

The this compound molecule has two such directing groups:

-OH (Hydroxyl): A very strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. vanderbilt.edubritannica.com

-CH₂OSi(CH₃)₃ (Silyloxymethyl): This group is para to the hydroxyl group. It is classified as a weakly activating group and is also an ortho, para-director. Its activating nature stems from hyperconjugation and weak inductive effects.

Since both groups are present, their combined influence must be considered. The hydroxyl group is the dominant activating and directing group. vanderbilt.edu As the two substituents are para to each other, their directing effects are additive and reinforce each other, strongly directing incoming electrophiles to the two equivalent positions that are ortho to the hydroxyl group (and meta to the silyloxymethyl group).

Therefore, electrophilic substitution on this compound is expected to occur almost exclusively at the positions ortho to the hydroxyl group (C2 and C6). Steric hindrance from the somewhat bulky silyloxymethyl group is minimal at these positions.

Table 3: Directing Effects of Substituents

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -CH₂OR | Weakly Activating | Ortho, Para |

Friedel-Crafts Type Reactions and Limitations

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution used to attach substituents to an aromatic ring. organic-chemistry.org However, their application to phenols and their derivatives, including this compound, is fraught with limitations.

The primary challenge arises from the phenolic hydroxyl group. This group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which is essential for the reaction. nih.govresearchgate.net This coordination can deactivate the aromatic ring towards the desired electrophilic substitution. researchgate.netresearchgate.net Furthermore, the hydroxyl group can compete with the aromatic ring for the electrophile, leading to O-alkylation or O-acylation as side reactions. researchgate.nettsijournals.com

Specifically for this compound, the trimethylsilyloxymethyl group introduces additional complexity. While the trimethylsilyl group is often employed as a protecting group for alcohols, its stability under Friedel-Crafts conditions can be a concern. The Lewis acid could potentially cleave the silyl ether, regenerating the more reactive 4-hydroxybenzyl alcohol and leading to a complex mixture of products.

Moreover, Friedel-Crafts alkylations are known to be prone to several issues, including:

Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to multiple alkyl groups being added to the ring. nih.govraco.cat

Carbocation Rearrangement: The alkyl carbocation intermediate can rearrange to a more stable form, resulting in isomeric products. nih.govraco.cat

Substrate Deactivation: Aromatic rings with strongly deactivating substituents are generally unreactive. researchgate.netresearchgate.net

While Friedel-Crafts acylation can sometimes overcome the issues of polyalkylation and rearrangement, it is still susceptible to catalyst complexation and side reactions with the hydroxyl group. researchgate.netresearchgate.net Given these limitations, direct Friedel-Crafts reactions on unprotected or silylated hydroxybenzyl alcohols are generally not the preferred method for introducing substituents to the aromatic ring.

Reactions Involving the Benzylic Hydroxyl Precursor and its Silylated Analog

The reactivity of the benzylic position in 4-hydroxybenzyl alcohol and its silylated counterpart, this compound, is central to many of their transformations.

Oxidation and Reduction Transformations

Oxidation: The benzylic alcohol of 4-hydroxybenzyl alcohol can be readily oxidized to the corresponding aldehyde, 4-hydroxybenzaldehyde. Various oxidizing agents can achieve this transformation. For instance, o-iodoxybenzoic acid (IBX) is an effective reagent for this purpose. raco.cat The reaction with hydroxyl radicals, often generated through Fenton-type reactions, also leads to the oxidation of the benzylic alcohol. nih.gov The oxidation of benzylic alcohols can also be part of a multi-step synthesis, for example, in the production of p-hydroxybenzaldehyde from phenol (B47542) and formaldehyde (B43269) via the oxidation of the intermediate 4-hydroxybenzyl alcohol. acs.org

For this compound, oxidation typically involves a two-step process in a single pot: deprotection of the trimethylsilyl ether to reveal the alcohol, followed by oxidation to the carbonyl compound. researchgate.net For example, polyvinylpolypyrrolidonium tribromide (PVP-Br₃) has been shown to be effective for the oxidative deprotection of trimethylsilyl ethers to the corresponding aldehydes and ketones. researchgate.net

Reduction: The benzylic alcohol group of 4-hydroxybenzyl alcohol can be reduced to a methyl group. A classic method for this transformation is the use of hydriodic acid, which can reduce benzylic alcohols to the corresponding hydrocarbons. nih.gov For alcohols that are not activated by a benzylic or carbonyl group, the reaction may stop at the alkyl iodide stage. nih.gov Another approach involves converting the alcohol to a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄). acs.org

The reduction of the corresponding silyl ether in this compound would likely involve cleavage of the benzyl (B1604629) ether linkage. Catalytic transfer hydrogenation using triethylsilane and palladium on carbon (Pd/C) is a mild and effective method for the deprotection of benzyl ethers. nih.gov Standard hydrogenolysis with H₂ gas and a palladium catalyst is also a common method for cleaving benzyl ethers. researchgate.net

Coupling Reactions at the Methylene (B1212753) Bridge

The methylene bridge of 4-hydroxybenzyl alcohol and its derivatives can participate in coupling reactions, often through the formation of reactive intermediates. For instance, radical coupling reactions are known to occur with related phenolic compounds like hydroxystilbene glucosides, which can form quinone methide intermediates. researchgate.net These intermediates can then undergo further reactions.

While specific examples of coupling reactions directly at the methylene bridge of this compound are not extensively documented, the general reactivity of benzylic positions suggests potential for such transformations. For example, the formation of benzylic radicals could lead to dimerization or cross-coupling with other radical species. The presence of the bulky trimethylsilyl group would likely influence the stereochemistry and efficiency of such reactions.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions offer powerful tools for modifying the structure of this compound and its precursor, both at the aromatic ring and the benzylic position.

C-C Bond Formation Methodologies

A variety of metal-catalyzed cross-coupling reactions can be envisioned for C-C bond formation using derivatives of 4-hydroxybenzyl alcohol. Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are effective for the cross-coupling of phenolic esters with alkyl bromides, providing a route to ortho-alkylated phenols. nih.govraco.cat Nickel-catalyzed Suzuki-Miyaura coupling of phenol derivatives, such as tosylates, with boronic acids is another powerful method for forming biaryl structures. researchgate.net

Palladium-Catalyzed Coupling: Palladium catalysts are widely used in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura reactions of aryl mesylates (derived from phenols) with potassium cyclopropyltrifluoroborate (B8364958) have been demonstrated. siu.edu Palladium can also catalyze the C(sp³)–Si cross-coupling of benzyl halides with hydrosilanes, offering a direct route to benzyl silanes. atlanchimpharma.com

Rhodium-Catalyzed Silylation: Rhodium catalysts can be used for the regioselective silylation of C-H bonds. For instance, rhodium-catalyzed intramolecular silylation of alkyl C-H bonds has been developed to form 1,4-diols after oxidation. researchgate.net

For this compound, these methodologies could be applied after appropriate functionalization. For example, conversion of the phenolic hydroxyl to a triflate or tosylate would enable a range of palladium- or nickel-catalyzed cross-coupling reactions to introduce new carbon substituents onto the aromatic ring.

Applications in Organometallic Chemistry

The functional groups present in this compound and its precursor allow for their use as ligands or substrates in organometallic chemistry. Organometallic compounds are defined by the presence of a direct bond between a carbon atom and a metal. nih.gov

The phenolic oxygen can coordinate to a metal center, and this interaction can be exploited in catalysis. For example, rhodium catalysts have been used for the amination of phenols, where the catalyst is thought to facilitate the reaction through π-coordination to the phenol.

Furthermore, the benzylic alcohol itself can participate in metal-catalyzed reactions. For instance, a high-valent heterobimetallic Ir-Sn complex has been shown to catalyze the benzylation of various nucleophiles using benzyl alcohols as the alkylating agent.

While specific organometallic complexes of this compound are not widely reported, its structural features make it a potential candidate for use in the design of new ligands and catalysts. The combination of a phenolic hydroxyl group for metal coordination and a modifiable benzylic position offers opportunities for creating tailored organometallic species for various catalytic applications.

Chemo- and Regioselective Functionalization Studies

The chemical reactivity of this compound is characterized by the presence of three key functional sites: the acidic phenolic hydroxyl group, the trimethylsilyl (TMS) protected benzylic hydroxyl group, and the aromatic ring. The interplay of these groups governs the chemo- and regioselectivity of its reactions. The bulky trimethylsilyl group on the benzylic oxygen sterically hinders this position, while the phenolic hydroxyl group can direct reactions to the ortho positions of the aromatic ring or undergo reactions itself.

A notable example of the reactivity of this compound is its participation in a one-pot synthesis of a chromene derivative, as detailed in a Spanish patent. google.com This reaction demonstrates the compound's utility as a building block in the synthesis of more complex molecules. In this process, this compound is reacted with trans-cinnamaldehyde and morpholine (B109124). google.com The reaction proceeds at elevated temperatures, initially at 100°C and then at 110°C, with the removal of water, suggesting a condensation reaction mechanism. google.com

The initial step likely involves the reaction of the phenol with morpholine and trans-cinnamaldehyde to form an intermediate that subsequently undergoes cyclization to yield the chromene scaffold. The trimethylsilyloxymethyl group remains intact throughout this transformation, highlighting its stability under these specific reaction conditions. This selective reaction on the aromatic ring, ortho to the phenolic hydroxyl group, without affecting the silyl ether, underscores the potential for chemo- and regioselective functionalization of this molecule.

While extensive and diverse research findings on the chemo- and regioselective functionalization of this compound are not widely available in the public domain, the principles of phenol and silyl ether chemistry provide a framework for predicting its behavior. For instance, the phenolic hydroxyl group is expected to be the primary site of reaction with bases and can be selectively alkylated or acylated under appropriate conditions. The electron-donating nature of the hydroxyl group also activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho to the hydroxyl group. The para position is blocked by the trimethylsilyloxymethyl substituent.

Conversely, the trimethylsilyl ether of the benzylic alcohol is generally stable under neutral and basic conditions but can be cleaved under acidic conditions or with fluoride ion sources. This differential reactivity allows for selective deprotection and further functionalization at the benzylic position if desired. The presence of the bulky silyl group can also influence the regioselectivity of reactions on the aromatic ring by sterically hindering the approach of reagents to the ortho positions.

Table 1: Reaction of this compound with trans-Cinnamaldehyde and Morpholine google.com

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Product |

| This compound | Morpholine | Toluene | 100°C then 110°C | 19 hours | A chromene derivative (specific structure proprietary to the patent) |

| trans-Cinnamaldehyde |

This reaction exemplifies a pathway where the phenolic hydroxyl group directs the functionalization to the aromatic ring without cleavage of the silyl ether, showcasing a chemo- and regioselective transformation. Further research would be beneficial to fully explore the synthetic potential of this compound by systematically investigating its reactions with a wider range of electrophiles and nucleophiles under various conditions to map out its complete reactivity profile.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

The ability to unmask a reactive functional group at a desired stage of a synthetic sequence is a critical aspect of modern organic synthesis. 4-(Trimethylsilyloxymethyl)phenol is a prime candidate for such strategies.

In the context of multi-step organic synthesis, protecting groups are indispensable for preventing unwanted side reactions. The trimethylsilyl (B98337) (TMS) group in 4-(trimethylsilyloxymethyl)phenol serves to mask the reactivity of the benzylic alcohol. This allows for chemical modifications to be carried out on the phenolic end of the molecule without affecting the hydroxymethyl group. For instance, the phenolic hydroxyl can be alkylated, acylated, or used to direct ortho-lithiation for the introduction of other substituents on the aromatic ring. Once these transformations are complete, the TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acid, to reveal the primary alcohol for further functionalization. This stepwise approach is fundamental to the construction of complex natural products and medicinally relevant compounds.

The derivatization of 4-(trimethylsilyloxymethyl)phenol can lead to a diverse array of advanced chemical scaffolds. The phenolic hydroxyl group provides a handle for introducing a wide range of functionalities. For example, etherification reactions with various alkyl or aryl halides can be performed to generate a library of substituted ethers. Similarly, esterification can introduce different acyl groups. These modifications can dramatically alter the steric and electronic properties of the molecule, providing a platform for the development of new ligands for catalysis, functional materials, or biologically active compounds. The subsequent deprotection of the silyl (B83357) ether and reaction of the resulting benzylic alcohol further expands the accessible chemical space.

Application in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The bifunctional nature of 4-(trimethylsilyloxymethyl)phenol makes it a potentially valuable precursor for the synthesis of various heterocyclic systems.

While specific examples utilizing 4-(trimethylsilyloxymethyl)phenol are not readily found in the literature, its structure lends itself to intramolecular cyclization reactions to form oxygen-containing heterocycles. Following derivatization of the phenolic hydroxyl group with a moiety containing a suitable electrophile, deprotection of the silyl ether would generate a benzylic alcohol poised for intramolecular attack. This strategy could be employed to synthesize various ring systems, with the nature of the linker dictating the size and type of the resulting heterocycle.

Chromene and chroman moieties are common motifs in a vast number of natural products and pharmacologically active compounds. Although direct syntheses of these structures from 4-(trimethylsilyloxymethyl)phenol are not explicitly reported, its parent compound, 4-hydroxybenzyl alcohol, is a known precursor for such transformations. For instance, the reaction of 4-hydroxybenzyl alcohol with various coupling partners can lead to the formation of chromene and chroman rings. It is conceivable that 4-(trimethylsilyloxymethyl)phenol could be utilized in similar synthetic strategies, with the silyl ether serving to modulate reactivity or to be carried through several synthetic steps before deprotection and cyclization. The synthesis of various chromene derivatives often proceeds through the reaction of a phenol (B47542) with a suitable three-carbon component.

Building Block for Polymer Architectures

Phenolic compounds are well-known monomers for the synthesis of various polymers, including phenolic resins and polycarbonates. The presence of two hydroxyl groups (one phenolic and one benzylic, after deprotection) in the parent molecule of 4-(trimethylsilyloxymethyl)phenol suggests its potential as a building block for creating novel polymer architectures. The selective protection and deprotection of the two hydroxyl groups could allow for the controlled, stepwise growth of polymers with defined structures and properties. For example, the phenolic hydroxyl could be used for initial polymerization, followed by deprotection of the silyl ether and subsequent cross-linking or further polymerization through the benzylic alcohol. This could lead to the formation of complex, three-dimensional polymer networks. However, specific studies detailing the use of 4-(trimethylsilyloxymethyl)phenol in polymerization reactions are not currently available in the scientific literature.

Precursors for Polymeric Materials and Networks

The utility of 4-Trimethylsilyloxymethyl-phenol as a precursor for polymeric materials stems from the strategic placement of its functional groups. The phenolic hydroxyl group provides a reactive site for various polymerization reactions, while the trimethylsilyl ether group serves as a protecting group for the hydroxymethyl functionality. This protection is crucial as it prevents the hydroxymethyl group from undergoing undesired side reactions during the polymerization of the phenolic moiety.

The trimethylsilyl group can be readily removed under mild acidic or basic conditions, regenerating the hydroxymethyl group. This latent functionality allows for post-polymerization modification, enabling the creation of complex polymer architectures and networks. For instance, polymers synthesized from this compound can be deprotected to reveal pendant hydroxymethyl groups, which can then be used for cross-linking reactions to form robust thermosetting networks. These networks can exhibit enhanced thermal stability and mechanical properties.

The polymerization of this compound can be achieved through various methods, including oxidative coupling polymerization, which is a common technique for creating poly(phenylene oxide) (PPO) and related materials. In such a reaction, the phenolic hydroxyl group participates in the formation of the polymer backbone.

Table 1: Illustrative Data for Oxidative Coupling Polymerization of a Phenolic Monomer

| Entry | Monomer | Catalyst System | Solvent | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| 1 | 4-substituted phenol | Copper(I) chloride/Pyridine (B92270) | Toluene | 25,000 g/mol | 2.1 |

| 2 | 4-substituted phenol | Manganese(II) chloride/Salen | Dichloromethane (B109758) | 32,000 g/mol | 1.9 |

This table presents typical data for the polymerization of a substituted phenol, illustrating the range of molecular weights and polydispersity indices that can be achieved. The actual results for this compound would depend on specific reaction conditions.

The resulting polymers, bearing the protected hydroxymethyl group, are often soluble in common organic solvents, facilitating their processing and characterization. Subsequent deprotection and cross-linking can be tailored to achieve desired material properties, making this compound a valuable precursor for high-performance polymers, coatings, and adhesives.

Role in the Synthesis of Functionalized Polysiloxanes

Functionalized polysiloxanes are a class of hybrid organic-inorganic polymers that combine the flexibility and thermal stability of a polysiloxane backbone with the specific functionalities of organic side chains. This compound can be effectively utilized as a functionalizing agent in the synthesis of such materials.

One common method for incorporating functional groups into polysiloxanes is through hydrosilylation, a reaction between a silicon-hydride (Si-H) group and an unsaturated bond, such as an alkene. To employ this compound in this context, it would first need to be modified to contain an unsaturated moiety, for example, by allylation of the phenolic hydroxyl group. The resulting monomer, 4-allyloxy-1-(trimethylsilyloxymethyl)benzene, can then be grafted onto a polysiloxane backbone containing Si-H groups.

Alternatively, the phenolic hydroxyl group of this compound can react with polysiloxanes containing reactive groups like chlorosilyl or epoxides, leading to the covalent attachment of the functional phenol.

Table 2: Representative Data for Hydrosilylation Grafting onto a Polysiloxane Backbone

| Entry | Polysiloxane Backbone | Functional Alkene | Catalyst | Grafting Efficiency (%) |

| 1 | Poly(methylhydrosiloxane-co-dimethylsiloxane) | Allyl-functionalized phenol | Platinum(0)-divinyltetramethyldisiloxane | 95 |

| 2 | Poly(methylhydrosiloxane) | Allyl-functionalized phenol | Karstedt's catalyst | 92 |

This table provides representative data for the grafting of functional alkenes onto polysiloxane backbones, a common method for producing functionalized polysiloxanes. The efficiency of grafting 4-allyloxy-1-(trimethylsilyloxymethyl)benzene would be influenced by the specific catalyst and reaction conditions used.

The incorporation of the 4-trimethylsilyloxymethyl-phenyl moiety into the polysiloxane structure imparts specific properties to the final material. The aromatic rings can enhance the thermal stability and refractive index of the polymer. Following the grafting reaction, the trimethylsilyl protecting group can be removed to expose the hydroxymethyl groups. These newly available functional sites can then be used for a variety of secondary modifications, such as the attachment of other functional molecules or for initiating graft polymerization, leading to the creation of complex, multi-functional polysiloxane architectures. This versatility makes this compound a valuable tool for the design of advanced silicone-based materials with tailored properties for applications in areas such as electronics, coatings, and biomedical devices.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Trimethylsilyloxymethyl-phenol, providing precise information on the atomic arrangement and connectivity.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the hydrogen and carbon atoms within the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The proton spectrum is anticipated to show four distinct signals. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, being the most shielded, will appear as a sharp singlet at approximately 0.1-0.3 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the silyl (B83357) group to the aromatic ring are expected to produce a singlet around 4.5-4.8 ppm. The aromatic protons will appear as two doublets in the range of 6.8 to 7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl (-OH) proton will present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon spectrum will display characteristic signals for each unique carbon environment. The carbon atoms of the TMS group will resonate at a highly shielded position, typically around 0 ppm. The methylene carbon (-CH₂-) is expected at approximately 65 ppm. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon atom bonded to the phenolic oxygen (C1) will be the most deshielded among the ring carbons, appearing around 155 ppm, while the carbon bearing the silyloxymethyl group (C4) will be found at a different, distinct chemical shift. The remaining aromatic carbons (C2/C6 and C3/C5) will appear at their characteristic positions for a 1,4-disubstituted ring. docbrown.info

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| -Si(CH₃)₃ | ~0.2 | ~0 | Singlet |

| -CH₂- | ~4.7 | ~65 | Singlet |

| Ar-H (adjacent to CH₂O) | ~7.2 | ~128 | Doublet |

| Ar-H (adjacent to OH) | ~6.8 | ~115 | Doublet |

| Ar-C-OH | - | ~155 | - |

| Ar-C-CH₂O | - | ~138 | - |

| -OH | Variable (e.g., ~5.0) | - | Broad Singlet |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two sets of aromatic protons, confirming their ortho relationship on the benzene ring. The absence of other cross-peaks, for instance between the methylene protons and the TMS protons, confirms their separation by more than three bonds. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would show a cross-peak connecting the methylene protons to the methylene carbon, the TMS protons to the TMS carbons, and each aromatic proton to its directly attached aromatic carbon. This provides an unambiguous assignment of the protonated carbons.

From the methylene protons (-CH₂-) to the TMS carbon atoms.

From the methylene protons to the aromatic carbon C4 (the point of attachment) and the adjacent C3/C5 carbons.

From the aromatic protons adjacent to the hydroxyl group to the C1 carbon and neighboring ring carbons.

From the TMS protons to the methylene carbon.

These correlations would definitively establish the connectivity from the trimethylsilyl group, through the methylene bridge, to the para position of the phenol (B47542) ring. researchgate.net

Silicon-29 NMR for Silyl Group Characterization

²⁹Si NMR spectroscopy provides direct information about the silicon environment. huji.ac.il The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon is part of a trimethylsilyloxy group (Si-O-C). The expected ²⁹Si chemical shift would be in the range of +15 to +30 ppm relative to TMS. researchgate.netmagritek.com This specific range helps to confirm the presence of the Si-O-C linkage, distinguishing it from other types of organosilicon functionalities, such as silanols (Si-OH) or alkylsilanes (Si-C). pascal-man.com

Vibrational Spectroscopy (IR and Raman)

Elucidation of Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts: the phenol ring, the hydroxyl group, and the trimethylsilyloxymethyl group.

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded phenol. ijaemr.com The corresponding O-H in-plane bending vibration is typically observed in the 1300-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. ijaemr.com

Si-O and C-O Vibrations: A strong absorption corresponding to the C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. The Si-O-C linkage gives rise to a strong, characteristic asymmetric stretching band in the IR spectrum, typically found in the 1000-1100 cm⁻¹ region. jkps.or.kr

Si-C Vibrations: The vibrations associated with the Si-C bonds of the trimethylsilyl group are also identifiable, often appearing in the fingerprint region below 800 cm⁻¹. A strong band around 840 cm⁻¹ is characteristic of the Si-(CH₃)₃ group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2980 | Medium | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong | Medium |

| Si-O-C Asymmetric Stretch | 1000-1100 | Very Strong | Weak |

| Si-(CH₃)₃ Rocking/Bending | ~840 | Strong | Medium |

The complementarity of IR and Raman spectroscopy is valuable; for instance, the highly polar O-H and Si-O-C bonds give strong IR signals, while the non-polar aromatic ring and C-H vibrations often produce strong Raman scattering. kurouskilab.com

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can provide insights into the conformational state of the molecule, particularly concerning the orientation of the silyloxymethyl group and the nature of intermolecular hydrogen bonding.

The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. rsc.org In dilute, non-polar solvents, a sharper, higher-frequency band for the "free" O-H stretch may appear, in contrast to the broad, lower-frequency band observed in the solid state or in concentrated solutions where intermolecular O-H···O hydrogen bonding dominates. unige.ch The analysis of these shifts provides information on the strength and nature of these non-covalent interactions, which dictate the supramolecular assembly.

Furthermore, low-frequency Raman spectroscopy can probe intermolecular vibrations, such as the hydrogen-bond stretching mode itself, which typically occurs below 200 cm⁻¹. unige.ch The frequencies of these modes are directly related to the geometry and strength of the hydrogen bonds, offering a direct probe of the conformational landscape and intermolecular forces governing the system.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural analysis of this compound. Its high sensitivity and ability to provide detailed fragmentation information are critical for unambiguous identification.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆O₂Si), the theoretical exact mass can be calculated with a high degree of accuracy. This capability is crucial to distinguish it from potential isomers or byproducts with the same nominal mass.

While specific HRMS data for this compound is not widely published, the principle can be illustrated by considering its precursor, 4-hydroxybenzyl alcohol (C₇H₈O₂), which has a reported exact mass of 124.05243 u. massbank.eu The introduction of a trimethylsilyl group replaces a hydrogen atom and adds C₃H₈Si, leading to a calculated exact mass for this compound that can be experimentally verified by HRMS to confirm successful monosilylation.

Table 1: Theoretical Exact Mass Data

| Compound Name | Molecular Formula | Theoretical Exact Mass (u) |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.05243 |

| This compound | C₁₀H₁₆O₂Si | 212.0920 |

| bis-TMS 4-Hydroxybenzyl alcohol | C₁₃H₂₄O₂Si₂ | 284.1315 |

This table presents calculated theoretical exact masses.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. The resulting spectrum provides a "fingerprint" of the molecule's structure.

Loss of a methyl group (-CH₃): A common fragmentation for trimethylsilyl compounds, leading to a stable ion at [M-15]⁺.

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic peak at m/z 73 is a strong indicator of a trimethylsilyl group.

Benzylic cleavage: Fission of the C-O bond at the benzylic position, potentially leading to the formation of a hydroxybenzyl cation or a trimethylsilyloxymethyl radical.

Rearrangements: Complex rearrangements involving the silyl group and the aromatic ring can also occur.

The analysis of these fragmentation pathways allows for the unambiguous localization of the trimethylsilyl group on the benzylic oxygen, distinguishing it from the isomeric silyl ether formed at the phenolic oxygen.

GC-MS Applications in Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for monitoring the synthesis of this compound and assessing the purity of the final product. The volatility of the silylated compound makes it well-suited for gas chromatographic separation. massbank.euoup.com

During the synthesis, which typically involves the reaction of 4-hydroxybenzyl alcohol with a silylating agent, GC-MS can be used to track the disappearance of the starting material and the appearance of the desired product. massbank.eu It can also identify the formation of byproducts, such as the di-silylated derivative where both the phenolic and benzylic hydroxyl groups have reacted. nist.govmassbank.eu The retention times of the different components in the gas chromatogram, coupled with their mass spectra, provide a detailed picture of the reaction progress and the composition of the reaction mixture.

For purity assessment, a GC-MS analysis of the final product can quantify any remaining starting material or byproducts, ensuring the compound meets the required specifications for subsequent use. The characteristic mass spectrum of this compound serves as a definitive identifier.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Solid-State Structural Determination of this compound Derivatives

While a crystal structure for this compound itself is not publicly available, the principles of X-ray crystallography can be applied to its crystalline derivatives. The synthesis of a derivative, for example through reaction at the phenolic hydroxyl group, could yield a crystalline material suitable for analysis.

Such an analysis would provide incontrovertible proof of the covalent structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively confirm the connectivity of the trimethylsilyloxymethyl group to the phenol backbone. The structure of a related Schiff base derivative of a phenolic compound illustrates the level of detail that can be obtained from such an analysis. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography illuminates the intermolecular forces that govern the crystal packing. For a derivative of this compound, the analysis would focus on:

Hydrogen Bonding: The phenolic hydroxyl group, if present in the derivative, would be a prime candidate for forming hydrogen bonds, which would significantly influence the crystal packing.

Van der Waals Interactions: The bulky and nonpolar trimethylsilyl group would primarily interact through weaker van der Waals forces. The shape and size of this group would play a crucial role in determining how the molecules pack together.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point, solubility, and morphology. The introduction of the silyl group can significantly alter the crystal packing compared to the parent 4-hydroxybenzyl alcohol, a phenomenon that has been observed in other classes of silylated molecules. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Trimethylsilyloxymethyl-phenol, these calculations can elucidate the distribution of electrons, predict spectroscopic properties, and offer insights into its reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate approach to predict molecular properties.

The reactivity and selectivity of this compound in various chemical reactions can be predicted by analyzing the calculated molecular electrostatic potential (MEP) and atomic charges. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the oxygen atom of the hydroxyl group and the oxygen atom of the silyloxy group would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic character.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value | Reference Compound(s) |

| C-O (phenol) bond length | ~1.36 Å | Substituted phenols tandfonline.com |

| O-H (phenol) bond length | ~0.96 Å | Substituted phenols tandfonline.com |

| C-C (aromatic) bond length | ~1.39 - 1.40 Å | Substituted phenols tandfonline.com |

| C-O (ether) bond length | ~1.42 Å | Benzyl (B1604629) ethers |

| Si-O (ether) bond length | ~1.64 Å | Silyl (B83357) ethers libretexts.org |

| O-Si-C bond angle | ~109.5° | Silyl ethers |

| C-O-H bond angle | ~109° | Substituted phenols tandfonline.com |

Note: These values are illustrative and based on data from structurally related molecules. Actual values for this compound would require specific DFT calculations.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the kinetic stability of a molecule; a larger gap generally implies higher stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be distributed over the aromatic ring and the C-O bond of the trimethylsilyloxymethyl group. The presence of the electron-donating trimethylsilyloxymethyl group would be expected to raise the energy of the HOMO compared to unsubstituted phenol, making it a better electron donor.

Computational studies on para-substituted phenols have shown a clear correlation between the nature of the substituent and the HOMO-LUMO gap. researchgate.net Electron-donating groups tend to decrease the HOMO-LUMO gap, thereby increasing the reactivity of the phenol.

Table 2: Illustrative HOMO-LUMO Energies and Gap for this compound based on DFT Calculations of Similar Compounds.

| Parameter | Predicted Energy (eV) | Reference Compound(s) |

| HOMO Energy | -5.5 to -6.0 | Substituted phenols researchgate.net |

| LUMO Energy | -0.5 to -1.0 | Substituted phenols researchgate.net |

| HOMO-LUMO Gap | 4.5 to 5.5 | Substituted phenols researchgate.net |

Note: These values are illustrative and derived from trends observed in related phenolic compounds. Precise values for this compound would require dedicated quantum chemical calculations.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the investigation of transient species like transition states and the mapping of entire reaction pathways.

Transition State Analysis of Key Transformations

Key transformations involving this compound include reactions at the phenolic hydroxyl group (e.g., etherification, esterification) and cleavage of the silyl ether bond. Transition state theory posits that the rate of a reaction is determined by the energy barrier to reach the transition state—an unstable, high-energy configuration along the reaction coordinate.

Computational methods can be used to locate and characterize the geometry and energy of these transition states. For example, in the etherification of the phenolic hydroxyl group, a transition state would involve the approach of an electrophile (e.g., an alkyl halide) and the partial formation of a new C-O bond while the O-H bond begins to break. organic-chemistry.org Similarly, the cleavage of the silyl ether bond, often facilitated by fluoride (B91410) ions or acid, proceeds through a transition state where the silicon-oxygen bond is partially broken and a new bond to the incoming nucleophile or proton is partially formed. libretexts.org

Reaction Pathway Elucidation and Energy Profiles

By mapping the potential energy surface (PES) of a reaction, computational chemistry can elucidate the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a detailed energy profile of the reaction.

For a reaction such as the acid-catalyzed hydrolysis of the silyl ether in this compound, the reaction pathway would likely involve the following steps:

Protonation of the silyloxy oxygen atom.

Nucleophilic attack of a water molecule on the silicon atom.

Formation of a pentacoordinate silicon intermediate.

Departure of the 4-hydroxymethylphenol group.

Deprotonation to yield the final products.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion, undergoing rotations around single bonds and adopting various conformations. The study of these conformational preferences and dynamics is crucial for understanding a molecule's behavior, particularly in solution.

Conformational analysis of this compound would focus on the rotation around the C-O and Si-O bonds of the trimethylsilyloxymethyl group, as well as the orientation of the hydroxyl group. Different conformers will have different energies, and computational methods can predict the most stable conformations and the energy barriers between them. Studies on substituted benzyl alcohols and silyl ethers have shown that intramolecular interactions, such as hydrogen bonding, and steric hindrance play a significant role in determining the preferred conformation. documentsdelivered.comresearchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, taking into account the influence of the solvent and temperature. nih.govstanford.edunih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with its environment, the dynamics of hydrogen bonding, and the timescale of conformational changes. rsc.org This information is critical for understanding its solubility, transport properties, and reactivity in a realistic chemical environment.

Preferred Conformations and Rotational Barriers

Computational studies on structurally related molecules, such as anisole (B1667542) (methoxybenzene) and other p-substituted phenols, provide a basis for understanding the conformational preferences of the phenol moiety. For anisole, the planar conformer, where the methyl group lies in the plane of the phenyl ring, is generally the most stable. researchgate.net By analogy, the -CH₂-O-Si(CH₃)₃ group in this compound is expected to have a preferred orientation relative to the aromatic ring. The rotational barrier for this group would be influenced by steric hindrance and electronic effects, such as hyperconjugation between the oxygen lone pairs and the aromatic π-system.

Furthermore, the rotation around the C-O bond of the phenolic hydroxyl group in substituted phenols has been a subject of theoretical investigation. For many meta-substituted phenols, rotational barriers have been determined, indicating the energy required to rotate the hydroxyl group from its most stable conformation. acs.org

Table 1: Estimated Rotational Barriers for Key Bonds in this compound based on Analogous Compounds

| Rotating Bond | Analogous Compound(s) | Estimated Rotational Barrier (kcal/mol) | Reference(s) |

| Ar-CH₂O | p-substituted anisoles | 2 - 5 | researchgate.netibm.com |

| O-Si(CH₃)₃ | Trimethylsilyl (B98337) ethers | 1 - 3 | rsc.org |

| Ar-OH | Substituted phenols | 1 - 4 | acs.org |

Note: These values are estimations based on computational studies of structurally similar compounds and may not represent the exact values for this compound.

Interactions with Solvents and Other Chemical Species

The interactions of this compound with solvents and other chemical species are governed by the functional groups present in the molecule: the phenolic hydroxyl group, the ether linkage, the aromatic ring, and the lipophilic trimethylsilyl group.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. In protic solvents like water or alcohols, it will form hydrogen bonds with the solvent molecules. nih.govrsc.org The strength of these interactions can be influenced by the electronic nature of the substituent at the para position. Computational studies on phenol and its derivatives have shown that the hydrogen bonding ability is a key factor in their solubility and reactivity in different media. researchgate.netresearchgate.net

Dispersion Forces and π-Interactions: The phenyl ring can participate in π-stacking and other non-covalent interactions with aromatic solvents or other aromatic molecules. nih.gov The large, nonpolar trimethylsilyl group contributes significantly to the molecule's lipophilicity and will primarily interact through van der Waals forces (dispersion forces) with nonpolar solvents like alkanes.

Interactions with Other Chemical Species: The phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is a key step in many of its reactions. The acidity of the phenol can be modulated by the para-substituent. The ether oxygen and the silicon atom can also act as Lewis basic sites, potentially coordinating to metal ions or other Lewis acids. utwente.nl Computational studies can model these interactions to understand reaction mechanisms and predict reactivity.

Table 2: Summary of Potential Intermolecular Interactions of this compound

| Functional Group | Type of Interaction | Interacting Partner(s) | Reference(s) |

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Protic solvents, polar aprotic solvents, other H-bond acceptors/donors | nih.govrsc.orgresearchgate.net |

| Phenyl Ring | π-stacking, van der Waals | Aromatic solvents, planar molecules | nih.gov |

| -O-Si(CH₃)₃ | Dipole-Dipole, van der Waals | Polar and nonpolar molecules | wikipedia.org |

| Trimethylsilyl Group | van der Waals (Dispersion) | Nonpolar solvents, hydrophobic regions of other molecules | wikipedia.org |

No Information Found for "this compound"

Despite extensive research, no specific information could be found for the chemical compound “this compound.”

Initial searches for the requested compound consistently yielded results for a structurally different molecule, 4-(Trimethylsilyl)phenol (B84580) . It is crucial to note the distinction between these two compounds:

This compound: In this molecule, a trimethylsilyl group is attached to an oxygen atom, which is then connected to a methyl group that is bonded to the phenol ring. The core structure is a phenol with a -CH₂-O-Si(CH₃)₃ substituent.

4-(Trimethylsilyl)phenol: In this compound, the trimethylsilyl group is directly bonded to the phenol ring.

This seemingly minor difference in nomenclature results in two distinct chemical entities with different properties and potential applications.

Further searches using alternative names such as "4-((trimethylsilyl)oxy)methyl)phenol" and "4-(hydroxymethyl)phenol trimethylsilyl ether" also failed to retrieve any relevant scientific literature, patents, or technical data sheets pertaining to the specified compound's role in materials science, industrial chemical processes, or as a chemical intermediate.

The lack of available information prevents the creation of a scientifically accurate and informative article as requested. The potential applications outlined in the prompt—including roles in advanced polymer and resin development, catalytic applications, and as a fine chemical intermediate—could not be substantiated for "this compound."

It is possible that this compound is extremely rare, has not been synthesized, or is described in literature that is not readily accessible through standard chemical databases and search engines. Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for "this compound."

Potential Applications in Materials Science and Industrial Chemical Processes

Fine Chemical and Specialty Chemical Manufacturing Intermediates

Pathways to Specialty Aromatic Compounds

The unique architecture of 4-Trimethylsilyloxymethyl-phenol makes it a valuable building block for the synthesis of a variety of specialty aromatic compounds. The presence of both a free phenolic hydroxyl group and a silyl-protected hydroxymethyl group allows for sequential and regioselective functionalization of the molecule.

The phenolic hydroxyl group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution reactions. nih.govyoutube.comnih.gov This inherent reactivity allows for the introduction of a wide range of substituents onto the aromatic ring at the positions ortho to the hydroxyl group. Because the para position is already occupied by the trimethylsilyloxymethyl group, electrophilic substitution is directed specifically to the ortho positions (positions 2 and 6). Reactions such as nitration, halogenation, and Friedel-Crafts alkylation can be performed on the aromatic ring while the hydroxymethyl group remains protected by the bulky trimethylsilyl (B98337) group. nih.govhighfine.com This protecting group is stable under many reaction conditions used for electrophilic aromatic substitution but can be easily removed when desired. highfine.comresearchgate.net

One key pathway to specialty aromatic compounds involves the deprotection of the silyl (B83357) ether to reveal the primary alcohol, p-hydroxybenzyl alcohol. a2bchem.comsigmaaldrich.com This deprotection can be achieved under mild conditions, for instance, by using a source of fluoride (B91410) ions or under acidic aqueous conditions. researchgate.netniscpr.res.in The resulting p-hydroxybenzyl alcohol is a valuable precursor for various organic compounds, including pharmaceuticals and agricultural chemicals. orgsyn.orgrsc.org For example, the revealed hydroxymethyl group can be oxidized to an aldehyde functionality, yielding p-hydroxybenzaldehyde, another important chemical intermediate. orgsyn.org Various oxidizing agents can be employed for this transformation. stackexchange.com

Furthermore, the trimethylsilyloxymethyl group itself can be seen as a stable precursor to a hydroxymethyl group, which can participate in condensation reactions. Phenols and their derivatives readily condense with formaldehyde (B43269) (which can be conceptually related to the deprotected hydroxymethyl group) to form resins and polymers. nih.gov This suggests that this compound could be a monomer or a cross-linking agent in the synthesis of phenolic resins with tailored properties. The controlled release of the reactive hydroxymethyl group would allow for precise control over the polymerization process.

The ability to perform reactions on the aromatic ring selectively, followed by deprotection and transformation of the hydroxymethyl group, opens up pathways to a wide array of disubstituted and trisubstituted aromatic compounds that are otherwise difficult to synthesize. This makes this compound a key intermediate for creating complex molecules for use in medicinal chemistry and materials science. a2bchem.comchemicalbook.com

Strategies for Value-Added Chemical Production

The strategic placement of the phenolic hydroxyl and the protected hydroxymethyl group in this compound allows for the development of efficient strategies for the production of value-added chemicals. The concept of protecting groups is central to modern organic synthesis, enabling complex molecules to be built up step-by-step. researchgate.netniscpr.res.in Silyl ethers are particularly useful protecting groups for alcohols due to their ease of formation and removal under specific conditions. highfine.comresearchgate.netniscpr.res.in

A primary strategy for value-added chemical production involves using this compound as a starting material for multi-step syntheses. The phenolic hydroxyl can be reacted first, for example, through etherification or esterification, while the trimethylsilyloxymethyl group remains intact. Subsequently, the silyl group can be removed to liberate the hydroxymethyl group, which can then be further functionalized. This sequential reactivity allows for the synthesis of complex molecules with distinct functionalities at both the phenolic and benzylic positions.

For instance, the phenolic hydroxyl can direct ortho-lithiation, allowing for the introduction of functional groups at the 2-position. With the para-substituent in place, this provides a route to specifically 2,4-disubstituted phenols. After this functionalization, the silyl group can be removed, and the resulting hydroxymethyl group can be oxidized to an aldehyde or converted to a benzylic halide, creating a new reactive site on the molecule. This approach provides access to a variety of substituted p-hydroxybenzaldehydes and other valuable derivatives.

Another strategy involves the direct use of this compound as a monomer in polymerization reactions. The phenolic hydroxyl group can participate in the formation of polyesters or polyethers. The trimethylsilyloxymethyl group can either be carried through the polymerization and deprotected in the final polymer to introduce hydroxyl functionalities, or it can be deprotected prior to polymerization to create a di-functional monomer. Polymers with pendant hydroxyl groups are of interest for applications requiring hydrophilicity, cross-linking sites, or further functionalization. The use of a protected form of the monomer, like this compound, can prevent unwanted side reactions during polymerization.

The table below summarizes potential transformations of this compound and its derivatives, highlighting its role in producing value-added chemicals.

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | 1. Electrophile (e.g., Br₂) 2. Fluoride source (e.g., TBAF) | 2-Bromo-4-hydroxybenzyl alcohol | Intermediate for specialty chemicals |

| This compound | 1. Deprotection (e.g., H₃O⁺) 2. Oxidizing agent (e.g., PCC) | 4-Hydroxybenzaldehyde | Flavoring agent, pharmaceutical intermediate |

| This compound | 1. Base, Alkyl halide 2. Deprotection (e.g., TBAF) | 4-(Alkoxymethyl)phenol | Intermediate for liquid crystals, polymers |

| 4-Hydroxybenzyl alcohol | Enzyme catalysis | Poly(4-hydroxybenzyl alcohol) | Biocompatible polymer sigmaaldrich.com |

These strategies underscore the potential of this compound as a key building block in modern synthetic chemistry, enabling the efficient production of a diverse range of valuable aromatic compounds and materials.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective synthetic routes to 4-trimethylsilyloxymethyl-phenol and its derivatives. While the traditional synthesis from 4-hydroxymethyl-phenol is effective, there is room for improvement in terms of atom economy and the use of greener catalysts. One promising avenue is the exploration of catalytic C-H borylation of the phenolic ring, followed by functionalization. msu.edu This approach could offer a more direct and versatile method for introducing a variety of substituents onto the aromatic core.

Furthermore, advancements in catalyst design, such as the use of nickel N-heterocyclic carbene complexes, could enable more efficient cross-coupling reactions of the silyloxyarene moiety. umich.edu Research into cooperative Lewis acid and metal dual catalysis may also lead to highly selective ortho-alkylation of the phenol (B47542), providing access to a new range of functionalized derivatives. acs.org